3-Chloro-2-ethoxy-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-Chloro-2-ethoxy-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-ethoxy-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a chlorinating agent can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-ethoxy-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It has been investigated for its potential use in developing new therapeutic agents.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2-ethoxy-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Similar in structure but lacks the chloro and ethoxy groups.
3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one: Contains a chloroethyl group instead of a chloro and ethoxy group.
Uniqueness
3-Chloro-2-ethoxy-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and ethoxy groups can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
88405-11-2 |
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Molecular Formula |
C11H11ClN2O2 |
Molecular Weight |
238.67 g/mol |
IUPAC Name |
3-chloro-2-ethoxy-6-methylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C11H11ClN2O2/c1-3-16-10-9(12)11(15)14-7(2)5-4-6-8(14)13-10/h4-6H,3H2,1-2H3 |
InChI Key |
GRXKTGJUFVSYQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=O)N2C(=CC=CC2=N1)C)Cl |
Origin of Product |
United States |
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